Hydroxy-PEG4-methylamine

Description

Properties

IUPAC Name |

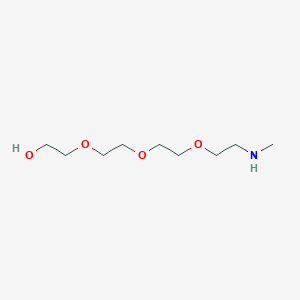

2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO4/c1-10-2-4-12-6-8-14-9-7-13-5-3-11/h10-11H,2-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLOFIJEJSEJCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCOCCOCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90847825 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90430-59-4 |

Source

|

| Record name | 5,8,11-Trioxa-2-azatridecan-13-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90847825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 5,8,11-Trioxa-2-azatridecan-13-ol: A Versatile Heterobifunctional PEG Linker for Advanced Bioconjugation

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for 5,8,11-Trioxa-2-azatridecan-13-ol, a discrete polyethylene glycol (PEG) linker. This molecule is a cornerstone reagent in modern bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). Its heterobifunctional nature, featuring a terminal primary amine and a hydroxyl group, combined with the hydrophilic tetraethylene glycol (PEG4) spacer, offers a unique combination of reactivity and beneficial physicochemical properties. This document consolidates available data on its properties, outlines a representative synthetic protocol, and illustrates its utility in a typical bioconjugation workflow.

Chemical Identity and Physicochemical Properties

5,8,11-Trioxa-2-azatridecan-13-ol is a well-defined, monodisperse PEG compound. For clarity and accurate data retrieval, it is crucial to recognize its various synonyms and CAS numbers, which can vary based on the specific PEG length. The most common variant in literature and commercial supply is the PEG4 derivative.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| Primary Name | 5,8,11-Trioxa-2-azatridecan-13-ol |

| Common Synonyms | Amino-PEG4-alcohol, 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol, 11-Amino-3,6,9-trioxaundecan-1-ol[1] |

| CAS Number | 86770-74-3[2][3] |

| Molecular Formula | C₈H₁₉NO₄[1][2][3] |

| InChI Key | ANOJXMUSDYSKET-UHFFFAOYSA-N[3] |

| SMILES | NCCOCCOCCOCCO[3] |

Table 2: Physicochemical and Handling Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 193.24 g/mol | [2][3] |

| Appearance | Solid or pale yellow oil | [3][4] |

| Purity | Typically ≥98% | [2] |

| Solubility | Soluble in Water, DMSO, DMF, Dichloromethane (DCM) | [2] |

| Storage Conditions | Recommended: -20°C, sealed in a dry, dark place | [1][2][5] |

| Shipping Conditions | Ambient Temperature |[2] |

Core Applications in Drug Development

The structure of Amino-PEG4-alcohol makes it an invaluable tool in the construction of complex therapeutic molecules. The PEG spacer imparts critical benefits to the final conjugate.[6]

-

Improved Solubility and Reduced Aggregation: The hydrophilic ethylene glycol backbone enhances the aqueous solubility of hydrophobic payloads, preventing aggregation.[7][8]

-

Enhanced Pharmacokinetics: PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, which can reduce renal clearance and extend circulation half-life.[6]

-

Reduced Immunogenicity: The PEG chain can mask the conjugated molecule, acting as a "stealth" agent to reduce recognition by the immune system.[6][7][8]

-

Precise Spacing: As a discrete PEG linker, it provides a defined and controlled distance between the two conjugated partners, which is critical for maintaining biological activity and minimizing steric hindrance.[7]

Its primary applications are as a non-cleavable linker in:

-

Antibody-Drug Conjugates (ADCs): It connects a cytotoxic payload to a monoclonal antibody, improving the ADC's solubility and stability.[1][4][9]

-

PROTACs: It serves as the linker connecting a target protein-binding ligand to an E3 ligase-binding ligand, facilitating the targeted degradation of proteins.[1][4][9]

Chemical Reactivity and Functionalization

Amino-PEG4-alcohol is a heterobifunctional linker, meaning it possesses two different reactive functional groups.[2]

-

Primary Amine (-NH₂): This nucleophilic group readily reacts with electrophiles such as activated carboxylic acids (e.g., NHS esters) to form stable amide bonds. It can also react with aldehydes and ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines.[2][5]

-

Primary Hydroxyl (-OH): This group is less reactive than the amine but allows for a wide range of subsequent chemical modifications. It can be activated (e.g., converted to a tosylate or mesylate) for reaction with nucleophiles, or it can react with carboxylic acids under esterification conditions. This versatility allows for multi-step conjugation strategies.[2][5]

The diagram below illustrates the logical relationship of its functional groups and their common reaction partners in bioconjugation.

Experimental Protocols

Detailed experimental protocols for specific applications are often proprietary. However, based on established chemical principles, the following sections provide representative methodologies.

Representative Synthesis Protocol

The synthesis of amino-PEG-alcohols often proceeds via the reduction of a corresponding azido-PEG-alcohol precursor. This method is high-yielding and avoids harsh conditions that could degrade the PEG chain. The following protocol is adapted from a general procedure for a similar compound.[10]

Reaction: R-N₃ → R-NH₂

Materials:

-

Azido-PEG4-alcohol (1 equivalent)

-

Methanol (solvent)

-

Palladium on activated carbon (Pd/C, 10% w/w, catalytic amount)

-

Hydrogen (H₂) gas balloon or Parr hydrogenator

-

Diatomaceous earth (e.g., Celite®) for filtration

Procedure:

-

The azido-PEG4-alcohol starting material is dissolved in methanol in a round-bottom flask equipped with a magnetic stir bar.

-

The flask is purged with an inert gas (e.g., Argon or Nitrogen).

-

Palladium on carbon catalyst is carefully added to the solution under the inert atmosphere.

-

The flask is evacuated and backfilled with hydrogen gas three times to establish a hydrogen atmosphere. The reaction is then left stirring under a positive pressure of hydrogen (e.g., from a balloon).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or LC-MS, staining for the disappearance of the azide starting material. The reaction is typically complete within 8-12 hours.[10]

-

Upon completion, the reaction mixture is carefully purged with inert gas to remove excess hydrogen.

-

The mixture is filtered through a pad of diatomaceous earth to remove the palladium catalyst. The pad is washed with additional methanol to ensure complete recovery of the product.[10]

-

The filtrate is concentrated under reduced pressure to yield the final product, 5,8,11-Trioxa-2-azatridecan-13-ol, typically as an oil or solid.[10] The product can be used directly or purified further by column chromatography if necessary.

General Workflow for Antibody-Drug Conjugate (ADC) Synthesis

This workflow illustrates how Amino-PEG4-alcohol is used to link a drug payload (containing a carboxylic acid) to an antibody. This is a multi-step process requiring functionalization of the linker before conjugation.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol (Amino-PEG4-alcohol) is a high-value chemical tool for researchers in drug development and biotechnology. Its well-defined structure provides a rational basis for designing complex bioconjugates, while its PEG backbone confers significant advantages in solubility, stability, and pharmacokinetics.[7][8] The heterobifunctional termini offer a versatile chemical handle for sequential conjugation reactions, enabling the construction of sophisticated therapeutic and diagnostic agents. Understanding its core properties and reactive potential is essential for its effective implementation in the laboratory.

References

- 1. NH2-PEG4-OH, 86770-74-3 - Biopharma PEG [biochempeg.com]

- 2. Amino-PEG4-alcohol, 86770-74-3 | BroadPharm [broadpharm.com]

- 3. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethanol CAS 86770-74-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. chempep.com [chempep.com]

- 7. precisepeg.com [precisepeg.com]

- 8. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-[2-(2-AMINOETHOXY)ETHOXY]ETHANOL | 6338-55-2 [chemicalbook.com]

Elucidation of the Molecular Structure of 5,8,11-Trioxa-2-azatridecan-13-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol, a key bifunctional linker in pharmaceutical and bioconjugation applications.

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a hydrophilic molecule featuring a polyethylene glycol (PEG) spacer, a primary amine, and a terminal hydroxyl group.[1][2] Its structure lends it to a variety of uses, including as a versatile building block in chemical synthesis and as a component in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[1][3] The precise characterization of its molecular structure is paramount for its application in research and drug development.

This guide outlines the standard analytical techniques employed to confirm the identity and purity of this compound.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 90430-59-4 | [3][4] |

| Molecular Formula | C9H21NO4 | [3][4] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| Appearance | Expected to be a liquid or low-melting solid | N/A |

| Solubility | Soluble in water, DMSO, DCM, DMF | [2] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of 5,8,11-Trioxa-2-azatridecan-13-ol relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For PEG-containing molecules, specific considerations in spectral interpretation are necessary.[3][5]

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.75 | t | 2H | -CH₂-NH₂ |

| ~3.45 | t | 2H | -CH₂-CH₂-NH₂ |

| ~3.60 | s | 8H | -O-CH₂-CH₂-O- |

| ~3.65 | t | 2H | -O-CH₂-CH₂-OH |

| ~3.75 | t | 2H | -CH₂-OH |

| ~2.50 | br s | 3H | -NH₂ and -OH |

Note: The chemical shifts of protons on heteroatoms (-NH₂ and -OH) can be broad and their positions can vary depending on the solvent and concentration.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~41.0 | -CH₂-NH₂ |

| ~73.0 | -CH₂-CH₂-NH₂ |

| ~70.0 | -O-CH₂-CH₂-O- (repeating units) |

| ~72.5 | -O-CH₂-CH₂-OH |

| ~61.5 | -CH₂-OH |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. For hydrophilic molecules like 5,8,11-Trioxa-2-azatridecan-13-ol, electrospray ionization (ESI) is a common technique.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 208.1543 | 208.1545 |

| [M+Na]⁺ | 230.1363 | 230.1365 |

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would be expected to show characteristic losses of ethylene glycol units (44 Da) and fragmentation at the amine and alcohol termini.

| Fragment m/z | Proposed Structure/Loss |

| 190.1437 | [M+H - H₂O]⁺ |

| 164.1281 | [M+H - C₂H₄O]⁺ |

| 120.0862 | [M+H - 2(C₂H₄O)]⁺ |

| 44.0495 | [CH₃-NH-CH₂]⁺ |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 10-20 mg of 5,8,11-Trioxa-2-azatridecan-13-ol.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). For observing exchangeable protons (NH₂ and OH), DMSO-d₆ is often preferred.[6]

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

-

2D NMR (optional): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition.

Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition:

-

Mobile Phase: A typical mobile phase is 50:50 acetonitrile:water with 0.1% formic acid.

-

Ionization Mode: Positive ion mode is used to detect [M+H]⁺ and [M+Na]⁺ adducts.

-

Infusion: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol.

Caption: Workflow for the structural elucidation of 5,8,11-Trioxa-2-azatridecan-13-ol.

Application in Bioconjugation: A Signaling Pathway Context

Due to its bifunctional nature, 5,8,11-Trioxa-2-azatridecan-13-ol is often used as a linker to conjugate a drug molecule to a targeting ligand, such as an antibody. This can be conceptualized in the context of targeted drug delivery, which aims to enhance the therapeutic index of a drug by increasing its concentration at the site of action.

The following diagram illustrates a simplified signaling pathway where a drug-antibody conjugate, potentially synthesized using a linker like 5,8,11-Trioxa-2-azatridecan-13-ol, targets a cancer cell.

Caption: Targeted drug delivery using an antibody-drug conjugate.

References

- 1. Cas 90430-59-4,5,8,11-Trioxa-2-azatridecan-13-ol | lookchem [lookchem.com]

- 2. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Hydroxy-PEG3-methylamine: A Technical Primer on its Core Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-PEG3-methylamine is a heterobifunctional linker molecule playing a crucial role in modern drug development and bioconjugation.[][2] As a member of the polyethylene glycol (PEG) family of linkers, it offers the advantageous properties of PEGylation, including enhanced solubility and stability of conjugated molecules.[][3] This technical guide provides a detailed overview of the structure, properties, and primary applications of Hydroxy-PEG3-methylamine, with a focus on its utility in creating advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Properties and Structure

Hydroxy-PEG3-methylamine is characterized by a short, discrete PEG chain (n=3) flanked by a primary hydroxyl (-OH) group and a secondary methylamine (-NHCH3) group. This bifunctional nature is central to its utility as a molecular bridge.

The key features of this linker include:

-

Hydrophilic PEG Spacer: The polyethylene glycol chain increases the hydrophilicity of the molecule it is attached to, which can improve solubility in aqueous media and reduce non-specific binding.[][2]

-

Methylamine Reactive Group: The methylamine group serves as a nucleophile that readily reacts with electrophilic groups such as carboxylic acids and activated esters (e.g., NHS esters) to form stable amide bonds.[2]

-

Hydroxyl Reactive Group: The terminal hydroxyl group provides a secondary site for conjugation. It can be further derivatized or used in reactions like esterification, allowing for the attachment of other molecules.[]

Physicochemical Data

The fundamental properties of Hydroxy-PEG3-methylamine are summarized in the table below. This data is essential for stoichiometric calculations in experimental protocols and for the characterization of resulting conjugates.

| Property | Value | Source |

| CAS Number | 90430-59-4 | [] |

| Molecular Formula | C9H21NO4 | [] |

| Molecular Weight | 207.27 g/mol | [] |

| Purity | Typically ≥95% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [] |

| Storage | -20°C, protect from light | [] |

Core Applications

The primary utility of Hydroxy-PEG3-methylamine lies in its function as a linker to covalently connect two different molecules. Its main applications are in the fields of drug delivery and bioconjugation.

Antibody-Drug Conjugates (ADCs)

PROTACs

PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's degradation. A linker is required to connect the target-binding ligand to the E3 ligase-binding ligand. PEG-based linkers like Hydroxy-PEG3-methylamine are valuable in PROTAC design to modulate solubility and cell permeability.

Surface Modification and Bioconjugation

The reactive amine group allows for the covalent attachment of the linker to surfaces or biomolecules (proteins, peptides) that contain carboxylic acid groups. The exposed hydroxyl group can then be used for further functionalization, for example, to attach targeting ligands, dyes, or other reporter molecules.[2]

Experimental Protocols

While specific, published protocols detailing the use of Hydroxy-PEG3-methylamine are scarce, the following represents a generalized, representative protocol for the conjugation of a molecule containing a carboxylic acid to the methylamine group of the linker.

General Protocol for Amide Bond Formation

Objective: To conjugate a carboxylated molecule (R-COOH) to Hydroxy-PEG3-methylamine.

Materials:

-

Carboxylated molecule (R-COOH)

-

Hydroxy-PEG3-methylamine

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 7.4 or MES buffer at pH 5.5-6.0)

-

Quenching solution (e.g., hydroxylamine)

-

Purification system (e.g., HPLC, column chromatography)

Procedure:

-

Activation of Carboxylic Acid:

-

Dissolve the carboxylated molecule (1 equivalent) in anhydrous DMF or DMSO.

-

Add EDC (1.2 equivalents) and NHS (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the NHS-activated ester. The reaction is typically more efficient at a slightly acidic pH (5.5-6.0).

-

-

Conjugation Reaction:

-

Dissolve Hydroxy-PEG3-methylamine (1.1 equivalents) in the reaction buffer.

-

Add the solution of the activated carboxylated molecule to the Hydroxy-PEG3-methylamine solution.

-

Adjust the pH of the reaction mixture to 7.5-8.0 to facilitate the nucleophilic attack of the amine.

-

Allow the reaction to proceed for 2-12 hours at room temperature with stirring.

-

-

Quenching:

-

Add a quenching reagent like hydroxylamine or Tris buffer to consume any unreacted NHS-activated ester.

-

-

Purification:

-

Purify the resulting conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted starting materials and byproducts.

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using techniques like LC-MS to verify the molecular weight and NMR spectroscopy to confirm the structure.

-

Visualizing Workflows and Structures

Diagrams created using Graphviz can help to visualize the structure and reaction workflows involving Hydroxy-PEG3-methylamine.

References

An In-depth Technical Guide to the Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a versatile heterobifunctional molecule of significant interest in the fields of medicinal chemistry and drug delivery. Its structure incorporates a hydrophilic polyethylene glycol (PEG) spacer, a primary hydroxyl group, and a secondary methylamine group.[1][2] This unique combination of functional groups makes it an ideal linker for the conjugation of small molecules, peptides, or proteins, enhancing their solubility, stability, and pharmacokinetic profiles. The methylamine group provides a reactive handle for covalent attachment to carboxylic acids or activated esters, while the terminal hydroxyl group can be further functionalized or used as a point of attachment to other molecules or surfaces.[1][2] This guide details a plausible and efficient synthetic pathway for 5,8,11-Trioxa-2-azatridecan-13-ol, provides detailed experimental protocols, and presents relevant chemical data.

Synthesis Pathway

The synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol can be efficiently achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide or a sulfonate ester.[3][4][5] In this proposed pathway, the key step is the reaction of 2-(2-(methylamino)ethoxy)ethan-1-ol with a protected 2-(2-hydroxyethoxy)ethyl halide or tosylate, followed by deprotection of the hydroxyl group.

A logical and efficient approach involves the reaction of commercially available 2-(2-(methylamino)ethoxy)ethan-1-ol with 2-(2-chloroethoxy)ethanol. The hydroxyl group of 2-(2-(methylamino)ethoxy)ethan-1-ol is first deprotonated with a strong base to form the more nucleophilic alkoxide, which then displaces the chloride from 2-(2-chloroethoxy)ethanol in an SN2 reaction.

Experimental Protocols

The following protocols are adapted from established procedures for Williamson ether synthesis and reactions with similar PEGylated compounds.

Protocol 1: Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

Materials:

-

2-(2-(Methylamino)ethoxy)ethan-1-ol

-

2-(2-Chloroethoxy)ethanol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Methanol

-

Dichloromethane

Procedure:

-

Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 eq.) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 2-(2-(methylamino)ethoxy)ethan-1-ol (1.0 eq.) in anhydrous THF via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.

-

Etherification: To the resulting alkoxide solution, add a solution of 2-(2-chloroethoxy)ethanol (1.1 eq.) in anhydrous DMF.

-

Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.

-

Partition the mixture between diethyl ether and water.

-

Separate the layers and extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford pure 5,8,11-Trioxa-2-azatridecan-13-ol.

-

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number |

| 2-(2-(Methylamino)ethoxy)ethan-1-ol | C₅H₁₃NO₂ | 119.16 | 85475-01-0 |

| 2-(2-Chloroethoxy)ethanol | C₄H₉ClO₂ | 124.57 | 628-89-7 |

| Sodium Hydride | NaH | 24.00 | 7646-69-7 |

Table 2: Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁NO₄ | [2] |

| Molar Mass | 207.27 g/mol | [2] |

| CAS Number | 90430-59-4 | [2] |

| Appearance | Expected to be a colorless to pale yellow oil/liquid | [6] |

| Purity (Typical) | >95% (after chromatography) | N/A |

| Yield (Expected) | 60-80% | N/A |

Table 3: Spectroscopic Data for 5,8,11-Trioxa-2-azatridecan-13-ol (Predicted)

| Technique | Expected Chemical Shifts / m/z |

| ¹H NMR (CDCl₃) | δ (ppm): 3.70-3.50 (m, 12H, -O-CH₂-CH₂-O-), 2.80 (t, 2H, -N-CH₂-), 2.45 (s, 3H, -N-CH₃), 2.50-2.90 (br s, 2H, -NH- and -OH) |

| ¹³C NMR (CDCl₃) | δ (ppm): 72.5, 70.5, 70.3, 61.5 (-O-CH₂-), 51.0 (-N-CH₂-), 36.0 (-N-CH₃) |

| MS (ESI+) | m/z: 208.15 [M+H]⁺, 230.13 [M+Na]⁺ |

Note: Spectroscopic data is predicted based on the structure and may vary depending on the solvent and experimental conditions. No experimentally obtained spectra were found in the searched literature.

Conclusion

The synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol via the Williamson ether synthesis is a robust and scalable method. By utilizing commercially available starting materials, this versatile linker molecule can be produced in good yields. The detailed protocol and structured data provided in this guide are intended to support researchers and professionals in the efficient synthesis and application of this important compound in drug development and various other fields of chemical and biological research. Further optimization of reaction conditions and purification techniques may lead to improved yields and purity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. 2-[2-(Dimethylamino)ethoxy]ethanol, 1704-62-7, 2-(2-dimethylaminoethoxy)-ethano; 2-[2-(dimethylamino)ethoxy]-ethano; Dimethylaminoethoxyethanol [mallakchemicals.com]

An In-depth Technical Guide to CAS 90430-59-4: Hydroxy-PEG3-methylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of the compound identified by CAS number 90430-59-4, Hydroxy-PEG3-methylamine. This molecule is a valuable tool in drug development and bioconjugation, primarily utilized as a hydrophilic linker.

Chemical Identity and Structure

The compound associated with CAS number 90430-59-4 is definitively identified as Hydroxy-PEG3-methylamine, also known by its systematic name, 5,8,11-Trioxa-2-azatridecan-13-ol. It is a polyethylene glycol (PEG) derivative characterized by a terminal hydroxyl group and a methylamine group. This bifunctional nature, combined with the hydrophilic PEG spacer, makes it a versatile linker in chemical synthesis.

Initial database searches may erroneously associate this CAS number with L-Alanyl-L-glutamic acid; however, the correct CAS number for L-Alanyl-L-glutamic acid is 13187-90-1. This guide will focus exclusively on the verified identity of CAS 90430-59-4.

Physical and Chemical Properties

The known physical and chemical properties of Hydroxy-PEG3-methylamine are summarized in the table below. These properties are crucial for its application in synthesis, particularly in designing reaction conditions and purification protocols.

| Property | Value | Source(s) |

| CAS Number | 90430-59-4 | [1][2][3] |

| Molecular Formula | C₉H₂₁NO₄ | [1][3][4] |

| Molecular Weight | 207.27 g/mol | [1][3] |

| Appearance | Liquid | [3] |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF | [1] |

| Storage Conditions | -20°C | [1] |

Note: Some properties such as boiling point, melting point, and density are not consistently reported in publicly available sources.

Experimental Protocols

a) Determination of Molecular Weight and Purity (Mass Spectrometry and HPLC)

-

Objective: To confirm the molecular weight and assess the purity of a sample of Hydroxy-PEG3-methylamine.

-

Methodology:

-

High-Performance Liquid Chromatography (HPLC): A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient of solvents (e.g., water and acetonitrile with a small percentage of formic acid) is used to elute the compound. The retention time and peak area are recorded. Purity is determined by the percentage of the main peak area relative to the total peak area.

-

Mass Spectrometry (MS): The eluent from the HPLC is directed into a mass spectrometer (e.g., ESI-MS). The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured to confirm the molecular weight.

-

b) Structural Elucidation (NMR Spectroscopy)

-

Objective: To confirm the chemical structure of Hydroxy-PEG3-methylamine.

-

Methodology:

-

¹H NMR (Proton NMR): A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or D₂O) and analyzed in an NMR spectrometer. The chemical shifts, integration, and splitting patterns of the proton signals are used to confirm the presence and connectivity of the various CH₂, NH, and OH protons in the structure.

-

¹³C NMR (Carbon NMR): A ¹³C NMR spectrum is acquired to determine the number and types of carbon atoms in the molecule, further confirming the structure.

-

Applications in Drug Development: PROTAC Synthesis

Hydroxy-PEG3-methylamine is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein. The PEG linker in Hydroxy-PEG3-methylamine provides a hydrophilic spacer between the E3 ligase ligand and the target protein ligand, which can improve the solubility and cell permeability of the final PROTAC.

The diagram below illustrates a generalized workflow for the synthesis of a PROTAC using a PEG linker like Hydroxy-PEG3-methylamine.

References

- 1. Hydroxy-PEG3-methylamine, 90430-59-4 | BroadPharm [broadpharm.com]

- 2. Hydroxy-PEG3-methylamine|CAS 90430-59-4|DC Chemicals [dcchemicals.com]

- 3. Cas 90430-59-4,5,8,11-Trioxa-2-azatridecan-13-ol | lookchem [lookchem.com]

- 4. 5,8,11-Trioxa-2-azatridecan-13-ol, CasNo.90430-59-4 weifang yangxu group co.,ltd China (Mainland) [yangxulaobao.lookchem.com]

An In-depth Technical Guide to the PEG Linker in 5,8,11-Trioxa-2-azatridecan-13-ol for Drug Development Professionals

November 2025

Abstract

This technical guide provides a comprehensive overview of the polyethylene glycol (PEG) linker, 5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, synthesis, and applications of this versatile linker, with a particular focus on its role in the development of antibody-drug conjugates (ADCs). This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biochemical pathways and experimental workflows to facilitate a deeper understanding and practical application of this technology.

Introduction

The advent of targeted therapeutics has revolutionized the landscape of modern medicine, with antibody-drug conjugates (ADCs) emerging as a prominent class of biopharmaceuticals. The efficacy of an ADC is critically dependent on its three core components: a highly specific monoclonal antibody, a potent cytotoxic agent, and a chemical linker that connects the two. The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of payload release.

5,8,11-Trioxa-2-azatridecan-13-ol is a short-chain, heterobifunctional PEG linker that offers a balance of hydrophilicity and reactive functionalities. Its structure comprises a three-unit polyethylene glycol chain, which imparts favorable solubility and pharmacokinetic properties.[1] The terminal hydroxyl (-OH) and methylamine (-NHCH3) groups provide versatile handles for conjugation to both the cytotoxic payload and the antibody, respectively.[1] This guide will explore the technical details of this linker, providing a valuable resource for its application in drug development.

Core Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

The fundamental properties of this PEG3 linker are summarized in the table below, providing a quick reference for its chemical and physical characteristics.

| Property | Value | Reference |

| Systematic Name | 5,8,11-Trioxa-2-azatridecan-13-ol | N/A |

| Common Synonyms | Hydroxy-PEG3-methylamine | [1] |

| CAS Number | 90430-59-4 | N/A |

| Molecular Formula | C9H21NO4 | [1] |

| Molecular Weight | 207.27 g/mol | N/A |

| Appearance | N/A | [1] |

| Solubility | Soluble in water, DMSO, DCM, DMF | N/A |

| Storage | -20°C | N/A |

Role in Antibody-Drug Conjugates

The incorporation of a PEG linker like 5,8,11-Trioxa-2-azatridecan-13-ol in an ADC offers several distinct advantages that contribute to an improved therapeutic index.

-

Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic drugs are hydrophobic in nature. The hydrophilic PEG chain improves the overall solubility of the ADC, mitigating the risk of aggregation which can lead to immunogenicity and altered pharmacokinetic profiles.[]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the in vivo circulation half-life of biotherapeutics. The PEG linker can shield the ADC from proteolytic degradation and reduce renal clearance, leading to prolonged exposure of the tumor to the therapeutic agent.[]

-

Flexible Spacer: The PEG chain acts as a flexible spacer between the antibody and the cytotoxic payload. This spatial separation can be crucial to ensure that the antibody's binding to its target antigen is not sterically hindered by the bulky drug molecule.

The following diagram illustrates the general workflow for the preparation of an ADC utilizing a heterobifunctional PEG linker.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of amine-terminated PEG linkers in the synthesis and characterization of bioconjugates.

General Protocol for Conjugation of an Amine-PEG Linker to a Carboxylic Acid-Containing Molecule

This protocol describes the coupling of an amine-terminated PEG linker, such as the methylamine group of 5,8,11-Trioxa-2-azatridecan-13-ol, to a molecule containing a carboxylic acid group (e.g., a cytotoxic drug). This reaction typically employs carbodiimide chemistry.

Materials:

-

Carboxylic acid-containing molecule (R-COOH)

-

Amine-PEG linker (e.g., 5,8,11-Trioxa-2-azatridecan-13-ol)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Reaction buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris)

-

Purification system (e.g., HPLC)

Procedure:

-

Preparation of Reactants:

-

Dissolve the carboxylic acid-containing molecule in the reaction buffer to a desired concentration.

-

Dissolve the Amine-PEG linker in the same reaction buffer.

-

Prepare fresh solutions of EDC and NHS in the reaction buffer.

-

-

Activation of Carboxylic Acid:

-

Add a 1.2- to 1.5-fold molar excess of EDC to the carboxylic acid solution.

-

Immediately add a 1.5- to 2.0-fold molar excess of NHS to the reaction mixture.

-

Allow the activation reaction to proceed for 15-30 minutes at room temperature.[3]

-

-

Conjugation:

-

Add a 1.5- to 2-fold molar excess of the Amine-PEG linker solution to the activated carboxylic acid mixture.

-

Allow the reaction to proceed for 2 to 12 hours at room temperature with gentle stirring.[3] The reaction progress can be monitored by an appropriate analytical technique such as LC-MS or TLC.[3]

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-esters.

-

-

Purification:

-

Purify the resulting drug-linker conjugate using an appropriate chromatographic method, such as reverse-phase HPLC, to remove unreacted starting materials and byproducts.[]

-

General Protocol for Antibody Conjugation with an Amine-Reactive PEG-Linker

This protocol outlines the conjugation of a pre-formed drug-linker construct, where the linker has been activated with an amine-reactive group (e.g., an NHS-ester), to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Drug-Linker-NHS ester conjugate

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., Size Exclusion Chromatography (SEC))

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

-

Preparation of Drug-Linker-NHS Ester:

-

Immediately before use, dissolve the Drug-Linker-NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Do not store the reconstituted reagent as the NHS-ester is susceptible to hydrolysis.[5]

-

-

Conjugation Reaction:

-

Add a calculated molar excess of the Drug-Linker-NHS ester solution to the antibody solution. A common starting point is a 20-fold molar excess.[5] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching buffer to the reaction mixture to a final concentration of approximately 50 mM to stop the reaction.

-

-

Purification:

-

Remove unreacted drug-linker and byproducts by purifying the ADC using SEC.

-

Characterization of the Antibody-Drug Conjugate

Determination of Drug-to-Antibody Ratio (DAR): The DAR is a critical quality attribute of an ADC. It can be determined using various techniques, with Hydrophobic Interaction Chromatography (HIC) and Liquid Chromatography-Mass Spectrometry (LC-MS) being the most common.

-

HIC-HPLC: This method separates ADC species based on the number of conjugated drugs. The relative peak areas of the different species can be used to calculate the average DAR.

-

LC-MS: This technique provides the mass of the intact ADC, from which the number of conjugated drug-linkers can be determined. For more detailed analysis, the light and heavy chains of the antibody can be separated by reduction prior to LC-MS analysis.

Quantitative Data

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats

| Drug-Linker | PEG Length (n) | Clearance (mL/day/kg) | Reference |

| MMAE-glucuronide | 0 | >10 | [6] |

| MMAE-PEG2-glucuronide | 2 | ~8 | [6] |

| MMAE-PEG4-glucuronide | 4 | ~5 | [6] |

| MMAE-PEG8-glucuronide | 8 | ~2 | [6] |

| MMAE-PEG12-glucuronide | 12 | ~2 | [6] |

| MMAE-PEG24-glucuronide | 24 | ~2 | [6] |

This data demonstrates that increasing the PEG linker length up to 8 units significantly decreases the clearance of the ADC, thereby improving its pharmacokinetic profile. Further increases in PEG length beyond 8 units showed minimal additional benefit in this study.

Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

| Cell Line | ADC Linker | EC50 (ng/mL) | Reference |

| CD30+ L540cy | αCD30-MMAE-PEG0 | 0.5 | [7] |

| CD30+ L540cy | αCD30-MMAE-PEG2 | 0.6 | [7] |

| CD30+ L540cy | αCD30-MMAE-PEG4 | 0.5 | [7] |

| CD30+ L540cy | αCD30-MMAE-PEG8 | 0.6 | [7] |

| CD30+ L540cy | αCD30-MMAE-PEG12 | 0.7 | [7] |

| CD30+ L540cy | αCD30-MMAE-PEG24 | 0.8 | [7] |

This data indicates that for this particular ADC and cell line, the inclusion of a PEG linker up to 24 units in length did not significantly impact the in vitro potency of the conjugate.

Visualization of Relevant Pathways

Intracellular Trafficking and Payload Release of an ADC

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. The following diagram illustrates the subsequent intracellular trafficking pathway leading to the release of the cytotoxic payload.

Caption: A simplified diagram of the endocytic pathway for ADC internalization and payload release.

Conclusion

5,8,11-Trioxa-2-azatridecan-13-ol represents a valuable tool in the design and synthesis of advanced biotherapeutics, particularly antibody-drug conjugates. Its well-defined structure, incorporating a hydrophilic PEG3 spacer and versatile reactive handles, allows for the creation of ADCs with enhanced solubility, stability, and pharmacokinetic properties. The experimental protocols and quantitative data provided in this guide offer a practical framework for the application of this linker in drug development programs. As the field of targeted therapies continues to evolve, the rational design and implementation of linkers such as Hydroxy-PEG3-methylamine will remain a critical factor in the development of safer and more effective treatments for a range of diseases.

References

Solubility Profile of 5,8,11-Trioxa-2-azatridecan-13-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, a bifunctional linker containing a hydrophilic polyethylene glycol (PEG) spacer, is a versatile molecule in pharmaceutical sciences and biotechnology. Its unique structure, incorporating both an amine and a hydroxyl functional group, makes it a valuable component in drug delivery systems, bioconjugation, and as a building block for more complex molecules. A thorough understanding of its solubility in various organic solvents is critical for its effective application in synthesis, formulation, and purification processes. This technical guide provides a comprehensive overview of the available solubility information for 5,8,11-Trioxa-2-azatridecan-13-ol and outlines detailed experimental protocols for its determination.

Core Concepts: Factors Influencing Solubility

The solubility of 5,8,11-Trioxa-2-azatridecan-13-ol is governed by its molecular structure. The presence of a three-unit PEG chain imparts significant hydrophilicity, enhancing its solubility in polar solvents and aqueous media. The terminal amine and hydroxyl groups are capable of forming hydrogen bonds, further contributing to its interaction with protic solvents. Conversely, the hydrocarbon backbone provides some nonpolar character, allowing for solubility in certain organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for 5,8,11-Trioxa-2-azatridecan-13-ol in a wide range of organic solvents remains largely unpublished in readily accessible scientific journals and databases. However, qualitative solubility information for the compound and its derivatives is available from various chemical suppliers and related literature.

Table 1: Qualitative Solubility of 5,8,11-Trioxa-2-azatridecan-13-ol and Related Compounds

| Compound/Derivative Name | Solvent | Solubility |

| 5,8,11-Trioxa-2-azatridecan-13-ol | Aqueous Media | Enhanced solubility due to hydrophilic PEG spacer[1] |

| 5,8,11-Trioxa-2-azatridecan-13-ol | Water | Soluble |

| 5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl ester | Dimethyl Sulfoxide (DMSO) | Soluble[2] |

| 5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl ester | Dichloromethane (DCM) | Soluble[2] |

| 5,8,11-Trioxa-2-azatridecanoic,13-amino,1,1-dimethylethyl ester | Dimethylformamide (DMF) | Soluble[2] |

It is important to note that the solubility can be influenced by factors such as temperature, the presence of impurities, and the isomeric purity of the compound. For drug development and manufacturing processes, it is imperative to determine the solubility under specific experimental conditions.

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed protocol for the experimental determination of the solubility of 5,8,11-Trioxa-2-azatridecan-13-ol in an organic solvent of interest. This method is based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of 5,8,11-Trioxa-2-azatridecan-13-ol in a selected organic solvent at a specified temperature.

Materials:

-

5,8,11-Trioxa-2-azatridecan-13-ol (high purity)

-

Selected organic solvent (HPLC grade)

-

Calibrated analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of 5,8,11-Trioxa-2-azatridecan-13-ol and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards with at least five different concentrations.

-

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of 5,8,11-Trioxa-2-azatridecan-13-ol to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can be conducted to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean autosampler vial. This step is crucial to remove any undissolved particles.

-

If necessary, dilute the filtered sample with the solvent to bring its concentration within the range of the calibration curve.

-

-

Quantification by HPLC:

-

Analyze the prepared calibration standards and the sample solution by HPLC. The HPLC method should be developed and validated for the analysis of 5,8,11-Trioxa-2-azatridecan-13-ol.

-

Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

-

Determine the concentration of 5,8,11-Trioxa-2-azatridecan-13-ol in the sample solution by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the chosen solvent using the determined concentration, taking into account any dilution factors. The solubility is typically expressed in mg/mL, g/L, or mol/L.

-

Logical Workflow: Application in Bioconjugation

5,8,11-Trioxa-2-azatridecan-13-ol is frequently employed as a heterobifunctional linker in bioconjugation, for example, in the development of Antibody-Drug Conjugates (ADCs). The following diagram illustrates a generalized workflow for its use in this application.

Caption: Generalized workflow for the use of 5,8,11-Trioxa-2-azatridecan-13-ol in ADC synthesis.

Conclusion

While quantitative solubility data for 5,8,11-Trioxa-2-azatridecan-13-ol in various organic solvents is not extensively documented in public literature, its structural features suggest good solubility in polar and aqueous media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for its determination. The versatility of this linker in bioconjugation underscores the importance of understanding its physicochemical properties for the successful development of novel therapeutics and research tools. It is recommended that researchers and drug development professionals perform their own solubility studies under conditions relevant to their specific applications to ensure accurate and reproducible results.

References

molecular weight of 5,8,11-Trioxa-2-azatridecan-13-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and a representative synthetic and analytical workflow for 5,8,11-Trioxa-2-azatridecan-13-ol. This bifunctional molecule, featuring a hydrophilic polyethylene glycol (PEG) linker, a terminal hydroxyl group, and a primary amine, is a valuable building block in bioconjugation, drug delivery systems, and materials science.

Physicochemical Properties

The fundamental properties of 5,8,11-Trioxa-2-azatridecan-13-ol are summarized below.

| Property | Value | Source |

| Molecular Weight | 207.267 g/mol | [1] |

| Molecular Formula | C₉H₂₁NO₄ | [1][] |

| CAS Number | 90430-59-4 | [1][] |

| Synonyms | Hydroxy-PEG3-methylamine | [1] |

Conceptual Synthesis and Characterization Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol, starting from a commercially available precursor.

Caption: Conceptual workflow for the synthesis, purification, and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol.

Experimental Protocols

The following sections detail representative experimental protocols for the synthesis and characterization of 5,8,11-Trioxa-2-azatridecan-13-ol. These are based on established methodologies for the synthesis of analogous amino-PEG derivatives.

Synthesis of 5,8,11-Trioxa-2-azatridecan-13-ol

This synthesis protocol outlines a four-step process starting from a protected triethylene glycol derivative.

Step 1: Tosylation of the Terminal Hydroxyl Group

-

Dissolve the starting material, O-(2-hydroxyethyl)-O'-(2-methoxyethyl)diethylene glycol, in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add p-toluenesulfonyl chloride (TsCl) and triethylamine (TEA) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the tosylated intermediate.

Step 2: Azidation of the Tosylated Intermediate

-

Dissolve the tosylated intermediate in dimethylformamide (DMF).

-

Add sodium azide (NaN₃) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the azido intermediate.

Step 3: Reduction of the Azido Group to a Primary Amine

-

Dissolve the azido intermediate in methanol or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 6-8 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude amino-functionalized product.

Step 4: Purification

-

Purify the crude product using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a water/acetonitrile gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid.

-

Collect the fractions containing the desired product and lyophilize to obtain the pure 5,8,11-Trioxa-2-azatridecan-13-ol.

Characterization Protocols

The structure and purity of the synthesized 5,8,11-Trioxa-2-azatridecan-13-ol should be confirmed by the following analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The resulting spectrum should show characteristic peaks for the protons of the ethylene glycol repeating units, the methyl group of the amine, and the methylene groups adjacent to the amine and hydroxyl termini.

-

¹³C NMR: A ¹³C NMR spectrum will further confirm the carbon skeleton of the molecule, with distinct signals for each carbon environment.

Mass Spectrometry (MS)

-

Electrospray Ionization Mass Spectrometry (ESI-MS): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and analyze by ESI-MS in positive ion mode. The resulting spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 208.27.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Acquire an FTIR spectrum of the purified product. Key characteristic peaks to be observed include:

-

A broad O-H stretching band around 3300-3500 cm⁻¹.

-

N-H stretching vibrations of the primary amine in the same region (often appearing as sharper peaks superimposed on the O-H band).

-

C-H stretching vibrations around 2850-2950 cm⁻¹.

-

A strong C-O-C ether stretching band around 1100 cm⁻¹.

-

Applications in Research and Development

5,8,11-Trioxa-2-azatridecan-13-ol is a versatile molecule with significant potential in various research and development areas:

-

Drug Delivery: The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of conjugated drugs. The terminal amine and hydroxyl groups provide orthogonal handles for attaching targeting ligands and therapeutic agents.

-

Bioconjugation: This molecule can be used to link biomolecules such as peptides, proteins, and antibodies to other molecules or surfaces.

-

Surface Modification: The functional groups allow for the covalent attachment of this molecule to surfaces, imparting hydrophilicity and reducing non-specific protein adsorption.

-

Materials Science: It can be incorporated into polymers and other materials to modify their properties, such as introducing hydrophilicity and functional handles for further reactions.

References

5,8,11-Trioxa-2-azatridecan-13-ol safety and handling

An In-depth Technical Guide to the Safety and Handling of 5,8,11-Trioxa-2-azatridecan-13-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for 5,8,11-Trioxa-2-azatridecan-13-ol. It is intended for use by qualified professionals. The toxicological properties of this compound have not been fully investigated.[1] All personnel should be adequately trained in the safe handling of chemicals and should use this information in conjunction with established laboratory safety protocols.

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a chemical compound with the CAS Number 90430-59-4 and the molecular formula C9H21NO4.[2][3] Its structure features a hydrophilic polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a methylamine group.[2] This combination of functional groups makes it a versatile building block in various applications, including:

-

Pharmaceutical Synthesis: Used as an intermediate in the development of new drug compounds to improve properties like solubility and stability.[2]

-

Drug Delivery Systems: Incorporated into drug delivery systems to enhance the bioavailability and therapeutic efficacy of active pharmaceutical ingredients.[2]

-

Chemical Synthesis: Employed as a precursor in the synthesis of polymers, surfactants, and other specialty chemicals.[2]

Given its application in research and development, a thorough understanding of its safety and handling is crucial.

Chemical and Physical Properties

Comprehensive experimental data on the physical properties of 5,8,11-Trioxa-2-azatridecan-13-ol is limited. The following table summarizes the available information.

| Property | Value | Source |

| CAS Number | 90430-59-4 | [2][3] |

| Molecular Formula | C9H21NO4 | [2][3] |

| Molecular Weight | 207.27 g/mol | [2] |

| Appearance | Data not available | |

| Melting Point | Data not available | [2] |

| Boiling Point | Data not available | [2] |

| Density | Data not available | [2] |

| Flash Point | Data not available | [2] |

| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media.[2] |

Toxicological Information

Specific toxicological data for 5,8,11-Trioxa-2-azatridecan-13-ol is not available in the provided search results. A safety data sheet for a related compound, 5,8,11-Trioxa-2-azatridecanedioic acid 1-(1,1-dimethylethyl) ester, states that its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Another related compound's safety data suggests potential hazards such as being corrosive to metals, causing severe skin burns and eye damage, and being harmful to aquatic life.

Given the lack of specific data, it is prudent to handle 5,8,11-Trioxa-2-azatridecan-13-ol as a potentially hazardous substance.

| Endpoint | Data |

| Acute Toxicity | No data available |

| Skin Corrosion/Irritation | No data available. Assume it may cause skin irritation based on data for related compounds. |

| Serious Eye Damage/Irritation | No data available. Assume it may cause serious eye irritation or damage based on data for related compounds. |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available. No component of a related product is identified as a probable, possible, or confirmed human carcinogen by IARC at levels greater than or equal to 0.1%.[1] |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available. A related compound may cause respiratory irritation.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Hazard Identification and Precautionary Measures

Based on the safety data for related compounds, the following general GHS-style precautionary statements should be considered.

| Hazard Class | Precautionary Statements |

| Health Hazards | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[4] P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P352: IF ON SKIN: Wash with plenty of water.[4] P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] P319: Get medical help if you feel unwell.[4] |

| Environmental Hazards | P273: Avoid release to the environment. |

| Physical Hazards | P234: Keep only in original container. |

Experimental Protocols and Handling Procedures

Due to the lack of specific experimental protocols for safety assessment, a general workflow for handling chemicals of unknown toxicity should be followed.

Caption: General workflow for handling chemicals with unknown toxicity.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1]

-

Skin Protection: Handle with gloves.[1] Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[1] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1] Wear protective clothing.

-

Respiratory Protection: If handling outside of a ventilated enclosure or if aerosols may be generated, use a NIOSH-approved respirator.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

-

Ensure an eyewash station and safety shower are readily accessible.

First Aid Measures

-

General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance.[1]

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[1]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Storage and Disposal

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Store locked up.[4]

-

Keep in a cool drum.[3]

Disposal

-

Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

-

Do not let the product enter drains.[1]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

-

Environmental Precautions: Do not let the product enter drains.[1]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

-

Special Hazards: Forms explosive mixtures with air on intense heating. Hazardous combustion gases or vapors may develop in the event of a fire.

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[1]

Logical Relationship for Safety Assessment

The following diagram illustrates the logical flow for assessing and mitigating risks associated with handling 5,8,11-Trioxa-2-azatridecan-13-ol.

Caption: Risk assessment and mitigation logic for handling the compound.

Conclusion

While 5,8,11-Trioxa-2-azatridecan-13-ol is a valuable compound in research and development, the lack of comprehensive safety and toxicological data necessitates a cautious approach to its handling. All users must adhere to strict safety protocols, utilize appropriate personal protective equipment and engineering controls, and be prepared to respond to accidental exposures. Further investigation into the toxicological properties of this compound is warranted to establish a more complete safety profile.

References

A Technical Guide to Hydroxy-PEG3-methylamine for Researchers and Drug Development Professionals

Introduction

Hydroxy-PEG3-methylamine is a heterobifunctional linker molecule increasingly utilized in biomedical research and drug development. Its structure, featuring a hydroxyl group, a three-unit polyethylene glycol (PEG) chain, and a terminal methylamine group, provides a versatile platform for bioconjugation, the development of antibody-drug conjugates (ADCs), and the synthesis of proteolysis-targeting chimeras (PROTACs). The PEG spacer enhances aqueous solubility and can reduce the immunogenicity of conjugated molecules, making it a valuable tool for improving the pharmacokinetic properties of therapeutic agents.[1][2] This guide provides an in-depth overview of the technical details, commercial availability, and applications of Hydroxy-PEG3-methylamine.

Physicochemical Properties and Commercial Suppliers

Hydroxy-PEG3-methylamine is a clear liquid at room temperature, soluble in water and common organic solvents such as DMSO, DCM, and DMF.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C9H21NO4 | [1] |

| Molecular Weight | 207.27 g/mol | [1] |

| CAS Number | 90430-59-4 | [1] |

| Purity | Typically ≥95% or ≥98% | [1] |

| Storage Conditions | -20°C | [1] |

Several commercial suppliers offer Hydroxy-PEG3-methylamine in various quantities. The table below provides a comparative overview of offerings from prominent vendors.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| BroadPharm | BP-22920 | 98% | 250 mg, 500 mg, 1 g | $390, $650, $980 |

| AxisPharm | AP11610 | ≥95% | 250 mg, 500 mg | $390, $650 |

| DC Chemicals | DC35607 | N/A | N/A | N/A |

| CymitQuimica | 54-OR1043224 | 97% | 100 mg, 250 mg, 1 g, 5 g | €96, €106, €164, €411 |

Applications in Drug Development and Research

The bifunctional nature of Hydroxy-PEG3-methylamine underpins its utility in several key areas of drug development and biomedical research.

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal methylamine group of Hydroxy-PEG3-methylamine can be readily conjugated to molecules bearing carboxylic acids or activated esters, forming stable amide bonds. This reactivity is harnessed in the development of ADCs, where a cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The PEG linker can improve the solubility and stability of the ADC.

A general workflow for the synthesis of an ADC using a PEG linker is depicted below.

References

Methodological & Application

Application Notes and Protocols for 5,8,11-Trioxa-2-azatridecan-13-ol in Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,8,11-Trioxa-2-azatridecan-13-ol, also known as Hydroxy-PEG3-methylamine, is a versatile hydrophilic linker molecule increasingly utilized in the development of advanced drug delivery systems.[1] Its structure, featuring a three-unit polyethylene glycol (PEG) spacer, a terminal hydroxyl group, and a primary amine, provides a unique set of properties beneficial for nanoparticle functionalization and bioconjugation.[1] The PEG moiety enhances the solubility and biocompatibility of drug carriers, while the reactive terminal groups allow for covalent attachment to both nanoparticle surfaces and therapeutic payloads.[1][2][3] This document provides detailed application notes and experimental protocols for the effective use of 5,8,11-Trioxa-2-azatridecan-13-ol in drug delivery research.

The incorporation of PEG linkers, such as 5,8,11-Trioxa-2-azatridecan-13-ol, onto the surface of nanoparticles, a process known as PEGylation, offers several advantages.[4][5] It creates a "stealth" coating that can reduce recognition by the immune system, thereby prolonging circulation time and improving the biodistribution of the therapeutic agent.[5][6] Furthermore, PEGylation can enhance the stability of nanoparticles, preventing aggregation and non-specific interactions with biological components.[2][7]

Key Applications

-

Surface Modification of Nanoparticles: Covalently attaching 5,8,11-Trioxa-2-azatridecan-13-ol to the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their pharmacokinetic profile.[6][7][8]

-

Linker for Drug Conjugation: Acting as a flexible spacer to conjugate small molecule drugs, peptides, or proteins to a nanoparticle carrier.[9][10]

-

Controlled Release Systems: The linker can be incorporated into systems designed for controlled or triggered drug release.[2]

-

Targeted Drug Delivery: The terminal hydroxyl group can be further modified to attach targeting ligands (e.g., antibodies, peptides) for site-specific drug delivery.[11][12]

Data Presentation

Table 1: Physicochemical Properties of 5,8,11-Trioxa-2-azatridecan-13-ol

| Property | Value | Reference |

| CAS Number | 90430-59-4 | [1][13][14] |

| Molecular Formula | C9H21NO4 | [1][13] |

| Molecular Weight | 207.27 g/mol | [15] |

| Appearance | N/A | [1] |

| Solubility | Soluble in aqueous media | [1] |

Table 2: Representative Data for Characterization of PEGylated Nanoparticles

| Parameter | Unmodified Nanoparticles | Nanoparticles + 5,8,11-Trioxa-2-azatridecan-13-ol |

| Hydrodynamic Diameter (nm) | 120 ± 5 | 135 ± 7 |

| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 |

| Zeta Potential (mV) | -25 ± 3 | -10 ± 2 |

| Drug Encapsulation Efficiency (%) | 85 ± 4 | 82 ± 5 |

Note: These are representative values and will vary depending on the nanoparticle type, drug, and specific formulation parameters.

Experimental Protocols

Protocol 1: PEGylation of Carboxylated Polymeric Nanoparticles

This protocol describes the covalent attachment of 5,8,11-Trioxa-2-azatridecan-13-ol to nanoparticles with surface carboxyl groups via carbodiimide chemistry.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA nanoparticles)

-

5,8,11-Trioxa-2-azatridecan-13-ol

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Centrifugal filter units (e.g., Amicon® Ultra)

Procedure:

-

Disperse the carboxylated nanoparticles in MES buffer to a concentration of 10 mg/mL.

-

Activate the carboxyl groups by adding a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the nanoparticle suspension.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

-

Add a 10-fold molar excess of 5,8,11-Trioxa-2-azatridecan-13-ol (dissolved in MES buffer) to the activated nanoparticle suspension.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

-

Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in PBS using centrifugal filter units to remove unreacted reagents.

-

Resuspend the final PEGylated nanoparticle pellet in the desired buffer for storage or further use.

-

Characterize the resulting nanoparticles for size, zeta potential, and surface modification.

Caption: Workflow for PEGylation of carboxylated nanoparticles.

Protocol 2: In Vitro Drug Release Study

This protocol outlines a common method for assessing the release of a drug from PEGylated nanoparticles using a dialysis method.[16][17]

Materials:

-

Drug-loaded PEGylated nanoparticles

-

Release medium (e.g., PBS at pH 7.4, potentially with a surfactant to ensure sink conditions)

-

Dialysis membrane tubing (with a molecular weight cut-off appropriate to retain the nanoparticles but allow free drug to pass)

-

Shaking incubator or water bath

-

HPLC or UV-Vis spectrophotometer for drug quantification

Procedure:

-

Prepare a suspension of the drug-loaded PEGylated nanoparticles in the release medium at a known concentration.

-

Transfer a defined volume (e.g., 1 mL) of the nanoparticle suspension into the dialysis tubing and securely seal both ends.

-